3-Amino-5-cloropirazina-2-carbonitrilo

Descripción general

Descripción

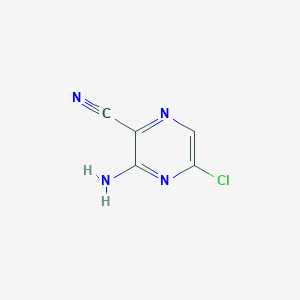

3-Amino-5-chloropyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C5H3ClN4. It is a derivative of pyrazine, containing an amino group at the 3-position, a chlorine atom at the 5-position, and a cyano group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Aplicaciones Científicas De Investigación

3-Amino-5-chloropyrazine-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mecanismo De Acción

Target of Action

It’s known that the compound’s mechanism of action is deeply rooted in its chemical structure, which lays the groundwork for a plethora of essential reactions in synthetic chemistry .

Mode of Action

The mode of action of 3-Amino-5-chloropyrazine-2-carbonitrile involves its interaction with its targets, leading to various biochemical changes. The compound features a chloropyrazine ring coupled with a nitrile group, embodying a rich electron configuration . This unique structure allows it to participate in a variety of chemical reactions.

Biochemical Pathways

It’s known that the compound is a reactant in the syntheses of tuberculostatic pyrazine derivatives .

Result of Action

Its role in the synthesis of tuberculostatic pyrazine derivatives suggests potential antimicrobial activity .

Action Environment

The action of 3-Amino-5-chloropyrazine-2-carbonitrile can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its solubility, which can impact its bioavailability and efficacy, is influenced by the solvent used .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by cyanation and subsequent introduction of the amino group .

Industrial Production Methods

Industrial production methods for 3-Amino-5-chloropyrazine-2-carbonitrile often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-chloropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazine ring .

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-3-chloropyrazine-2-carbonitrile: Similar structure but with different positioning of the amino and chlorine groups.

2-Amino-5-chloropyrazine: Lacks the cyano group, which affects its reactivity and applications.

3-Amino-5,6-dichloropyrazine-2-carbonitrile: Contains an additional chlorine atom, leading to different chemical properties.

Uniqueness

3-Amino-5-chloropyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and cyano groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Actividad Biológica

3-Amino-5-chloropyrazine-2-carbonitrile (C₅H₃ClN₄) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of tuberculosis treatment and other antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

3-Amino-5-chloropyrazine-2-carbonitrile features an amino group at the 3-position, a chlorine atom at the 5-position, and a cyano group at the 2-position of the pyrazine ring. This unique substitution pattern contributes to its reactivity and interaction with various biological targets. The compound's electron configuration allows it to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis .

Antimicrobial Properties

The primary biological activity associated with 3-Amino-5-chloropyrazine-2-carbonitrile is its potential as a tuberculostatic agent . Research indicates that derivatives of this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, studies have shown that certain derivatives have Minimum Inhibitory Concentrations (MICs) as low as 3.91 µg/mL, indicating strong inhibitory effects on bacterial growth .

Table 1: Antimycobacterial Activity of Derivatives

| Compound Name | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| 3-Amino-5-chloropyrazine-2-carbonitrile | 3.91 | >38 |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | >20 |

| Other derivatives | Varies | Varies |

The selectivity index (SI) is an important measure that indicates the safety profile of these compounds, with higher values suggesting lower cytotoxicity relative to their antimicrobial efficacy .

The mechanism by which 3-Amino-5-chloropyrazine-2-carbonitrile exerts its effects involves interaction with specific biological targets, such as enzymes crucial for bacterial survival. For example, molecular docking studies have identified interactions with Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis . This interaction is vital for disrupting the lipid membrane integrity of the bacteria.

Synthesis Methods

Synthesis of 3-Amino-5-chloropyrazine-2-carbonitrile typically involves multi-step processes that ensure high yield and purity. A common method begins with 2-aminopyrazine , which undergoes regioselective chlorination followed by cyanation. The introduction of the amino group occurs in subsequent synthetic steps . The following table summarizes key synthesis steps.

Table 2: Synthesis Steps for 3-Amino-5-chloropyrazine-2-carbonitrile

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Chlorination | Chlorinating agent |

| 2 | Cyanation | Cyanide source |

| 3 | Amination | Amine source |

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound and its derivatives:

- Antimycobacterial Evaluation : A study assessed various pyrazine derivatives for their antimycobacterial properties, revealing that certain modifications significantly enhanced activity against M. tuberculosis while maintaining low cytotoxicity levels .

- Cytotoxicity Assays : In vitro cytotoxicity tests have shown that many derivatives exhibit minimal toxicity towards human cell lines, making them promising candidates for further development in therapeutic applications .

- Comparative Studies : Research comparing structural analogs has indicated that slight modifications in substituents can lead to substantial differences in biological activity, emphasizing the importance of structure-activity relationships in drug design .

Propiedades

IUPAC Name |

3-amino-5-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-9-3(1-7)5(8)10-4/h2H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVRTOKNIQGMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575825 | |

| Record name | 3-Amino-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54632-11-0 | |

| Record name | 3-Amino-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.